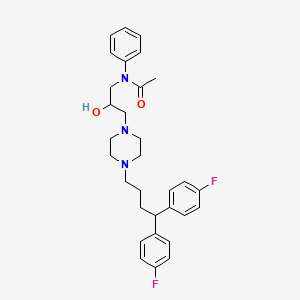
N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a bis(4-fluorophenyl)butyl group and a hydroxypropyl group, along with a phenylacetamide moiety. Its intricate structure makes it a subject of interest in both synthetic chemistry and applied research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4,4-bis(4-fluorophenyl)butanoic acid with lithium aluminium tetrahydride and potassium carbonate in 2-methyltetrahydrofuran at low temperatures . This intermediate is then further reacted with piperazine and phenylacetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4′-Bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine: A compound with a similar bis(4-fluorophenyl) structure but different functional groups.
4-(4,4-Bis(4-fluorophenyl)butyl)-N-phenyl-1-Piperazineethanamine: Structurally related with a piperazine ring and bis(4-fluorophenyl)butyl group.
Uniqueness
N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in research and industry.
Properties
CAS No. |
143780-44-3 |
|---|---|
Molecular Formula |
C31H37F2N3O2 |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
N-[3-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-2-hydroxypropyl]-N-phenylacetamide |
InChI |
InChI=1S/C31H37F2N3O2/c1-24(37)36(29-6-3-2-4-7-29)23-30(38)22-35-20-18-34(19-21-35)17-5-8-31(25-9-13-27(32)14-10-25)26-11-15-28(33)16-12-26/h2-4,6-7,9-16,30-31,38H,5,8,17-23H2,1H3 |
InChI Key |
CVMXDGCSHBDZSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC(CN1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















